Cas no 2247487-29-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate is a specialized chemical compound featuring a phthalimide core linked to an L-phenylalanine derivative via an ester bond. This structure imparts unique reactivity, making it valuable in peptide synthesis and pharmaceutical intermediates. The presence of the ethoxycarbonyl (EOC) protecting group enhances stability during synthetic processes, while the chiral center ensures stereochemical control in asymmetric reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in medicinal chemistry and drug development. The compound’s high purity and consistent performance make it a reliable choice for research and industrial-scale synthesis requiring controlled functionalization.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate structure
2247487-29-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
CAS番号:2247487-29-0
MF:C20H18N2O6
メガワット:382.366725444794
CID:5974731
PubChem ID:165975093

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate 化学的及び物理的性質

名前と識別子

    • 2247487-29-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
    • EN300-6523039
    • インチ: 1S/C20H18N2O6/c1-2-27-20(26)21-16(12-13-8-4-3-5-9-13)19(25)28-22-17(23)14-10-6-7-11-15(14)18(22)24/h3-11,16H,2,12H2,1H3,(H,21,26)/t16-/m0/s1
    • InChIKey: VDJDIZKSXFAPJV-INIZCTEOSA-N
    • ほほえんだ: O(C([C@H](CC1C=CC=CC=1)NC(=O)OCC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 382.11648630g/mol
  • どういたいしつりょう: 382.11648630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6523039-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate
2247487-29-0
1g
$0.0 2023-05-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate (CAS No. 2247487-29-0) in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate, identified by its CAS number 2247487-29-0, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features that make it a promising candidate for further exploration in drug discovery and molecular medicine.

At the core of its molecular architecture lies the 1H-isoindole scaffold, a structural motif that has garnered considerable attention due to its biological activity and versatility. The presence of a dioxo group and an (ethoxycarbonyl)amino substituent introduces unique reactivity and functional properties, making this compound a valuable tool for synthetic chemists and biologists alike. The chiral center at the (2S)-configuration further enhances its potential as a building block for enantioselective synthesis and targeted biological interactions.

In recent years, there has been growing interest in isoindole derivatives due to their demonstrated roles in various biological processes. For instance, studies have highlighted the importance of isoindole-based compounds in modulating enzyme activity and interacting with specific protein targets. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate align well with these findings, suggesting that it may exhibit similar biological properties or serve as a precursor for more complex bioactive molecules.

The (ethoxycarbonyl)amino group is particularly noteworthy, as it can participate in various chemical reactions such as condensation, hydrolysis, and coupling reactions, which are essential for drug synthesis. This functionality allows for further derivatization, enabling researchers to tailor the compound’s properties for specific applications. Additionally, the phenyl substituent at the propionic acid moiety adds another layer of complexity, potentially influencing solubility, metabolic stability, and interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, including interactions with biological systems. Virtual screening and molecular docking studies have been instrumental in identifying promising candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate. These computational approaches have revealed potential binding modes with enzymes and receptors relevant to therapeutic intervention.

Furthermore, the synthesis of this compound exemplifies the growing capability in constructing complex heterocyclic systems. Modern synthetic methodologies have made it possible to access such molecules with high efficiency and purity. The stereochemical integrity at the chiral center is particularly critical for ensuring biological activity and minimizing side effects.

The pharmaceutical industry has increasingly recognized the importance of chiral drugs due to their improved efficacy and safety profiles compared to their racemic counterparts. The enantiopure form of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate could serve as a key intermediate in the development of novel therapeutics targeting specific diseases.

In conclusion, 1,3-dioxo - 2247487 - 29 -0 is a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups and stereochemical features positions it as a valuable asset for researchers exploring new therapeutic avenues. As our understanding of molecular interactions continues to evolve, this compound will likely play an important role in future biomedical research.

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